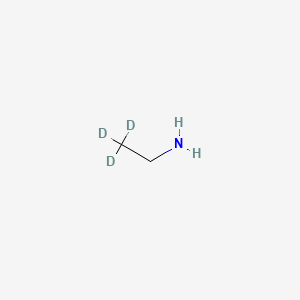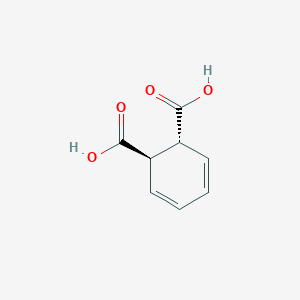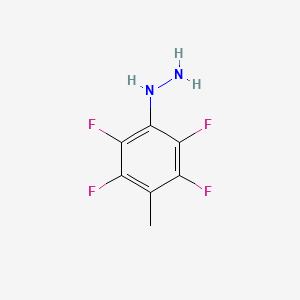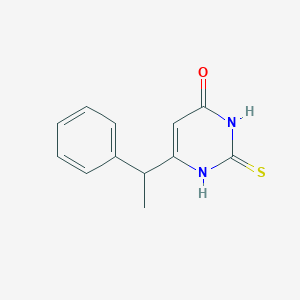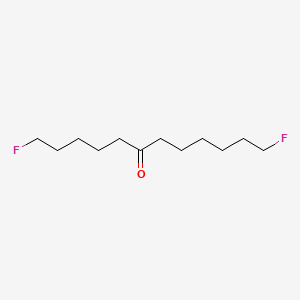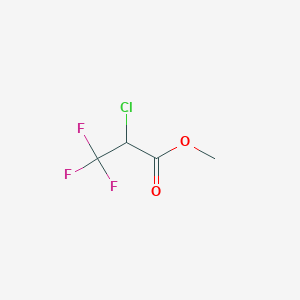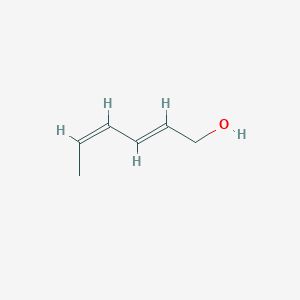
(2E,4Z)-hexa-2,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4Z)-hexa-2,4-dien-1-ol is an organic compound with the molecular formula C6H10O. It is a type of alcohol with a conjugated diene system, which means it has alternating double and single bonds between carbon atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-hexa-2,4-dien-1-ol can be achieved through several methods. One common approach involves the use of alkyne elementometalation followed by palladium-catalyzed cross-coupling reactions. For instance, the Negishi coupling method can be employed to achieve high stereoselectivity in the synthesis of conjugated dienes . Another method involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones, activated by boron trifluoride diethyl etherate, to produce the desired dienoic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yield and purity. The use of palladium catalysts in cross-coupling reactions is a common industrial approach due to its efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4Z)-hexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group into a chloride.
Major Products
The major products formed from these reactions include:
Oxidation: Hexa-2,4-dienoic acid or hexa-2,4-dienal.
Reduction: Hexane-2,4-diol.
Substitution: Hexa-2,4-dienyl chloride.
Applications De Recherche Scientifique
(2E,4Z)-hexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of polymers and other materials due to its reactive diene system.
Mécanisme D'action
The mechanism by which (2E,4Z)-hexa-2,4-dien-1-ol exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene system. This system allows for electron delocalization, making the compound highly reactive. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,4E)-hexa-2,4-dien-1-ol: This isomer has a different configuration of the double bonds, which can lead to different reactivity and properties.
Hexa-2,4-dien-1-ol: Without the specific (E,Z) configuration, this compound may have different stereochemical properties.
Uniqueness
(2E,4Z)-hexa-2,4-dien-1-ol is unique due to its specific (E,Z) configuration, which influences its reactivity and interactions with other molecules. This configuration can affect the compound’s stability, reactivity, and overall chemical behavior, making it distinct from its isomers and other similar compounds.
Propriétés
Formule moléculaire |
C6H10O |
|---|---|
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
(2E,4Z)-hexa-2,4-dien-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2-,5-4+ |
Clé InChI |
MEIRRNXMZYDVDW-AWYLAFAOSA-N |
SMILES isomérique |
C/C=C\C=C\CO |
SMILES canonique |
CC=CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


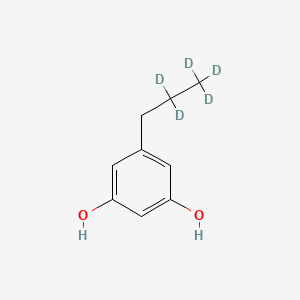
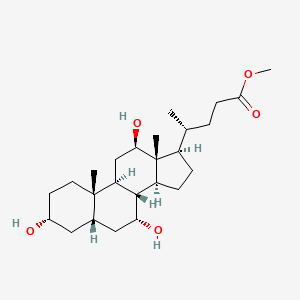

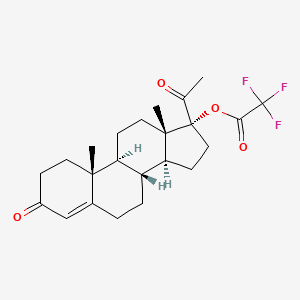
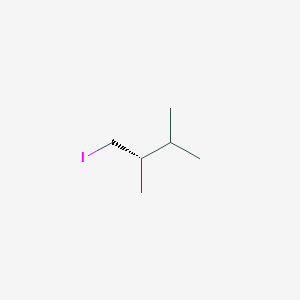
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
